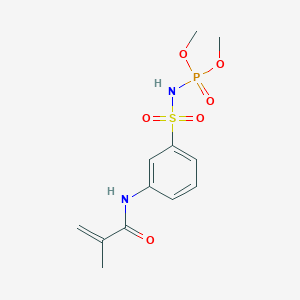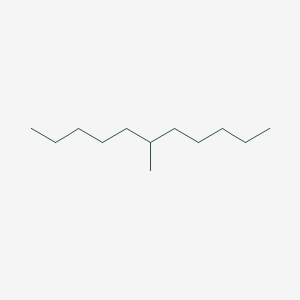
6-Methylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylundecane is an organic compound that belongs to the family of alkanes. It is a colorless liquid with a molecular formula of C12H26 and a molecular weight of 170.34 g/mol. The compound is mainly used in scientific research applications, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 6-Methylundecane is not fully understood. However, studies have shown that the compound has a strong affinity for certain receptors in the olfactory system. This affinity leads to the activation of specific neural pathways that are involved in the perception of odor.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Methylundecane has a range of biochemical and physiological effects. The compound has been shown to have antibacterial and antifungal properties. It also has a strong antioxidant activity that can help protect cells from oxidative damage. In addition, 6-Methylundecane has been shown to have a calming effect on the nervous system, which can help reduce stress and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methylundecane has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions. However, there are also some limitations to using 6-Methylundecane in laboratory experiments. The compound has a relatively low boiling point, which can make it difficult to handle at higher temperatures. In addition, the compound has a strong odor, which can interfere with some experiments.
Orientations Futures
There are several future directions for research on 6-Methylundecane. One area of interest is the study of the compound's effects on the human body. Studies have shown that 6-Methylundecane has a calming effect on the nervous system, which suggests that it may have potential as a natural remedy for anxiety and stress. Another area of interest is the study of the compound's potential as an insect repellent. Studies have shown that 6-Methylundecane has a strong effect on certain insect species, which suggests that it may have potential as a natural insect repellent.
Conclusion:
6-Methylundecane is an organic compound that has a range of scientific research applications, particularly in the fields of biochemistry and physiology. The compound is readily available, relatively inexpensive, and easy to handle. It has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on 6-Methylundecane, including its effects on the human body and its potential as an insect repellent. Overall, 6-Methylundecane is a compound with great potential for scientific research and future applications.
Méthodes De Synthèse
The synthesis of 6-Methylundecane can be achieved through various methods. One of the commonly used methods is the catalytic hydrogenation of 6-Methyl-1-undecene. This method involves the reaction of 6-Methyl-1-undecene with hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction produces 6-Methylundecane as the main product.
Applications De Recherche Scientifique
6-Methylundecane is widely used in scientific research, particularly in the field of biochemistry and physiology. The compound is used as a reference standard in gas chromatography and mass spectrometry analysis. It is also used as a marker in the analysis of essential oils, plant extracts, and food flavors. In addition, 6-Methylundecane is used in the study of insect pheromones and their behavior.
Propriétés
Numéro CAS |
17302-33-9 |
|---|---|
Nom du produit |
6-Methylundecane |
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
6-methylundecane |
InChI |
InChI=1S/C12H26/c1-4-6-8-10-12(3)11-9-7-5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
VPYZCUCKYWHJGX-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CCCCC |
SMILES canonique |
CCCCCC(C)CCCCC |
Synonymes |
6-methylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



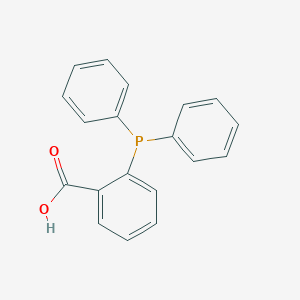
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
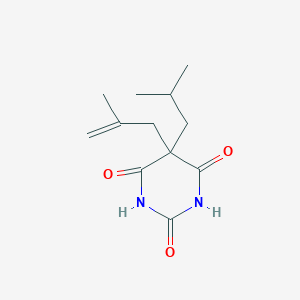
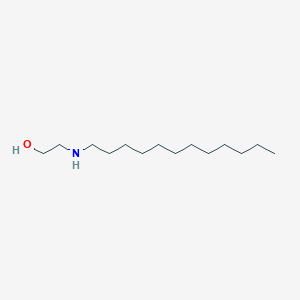
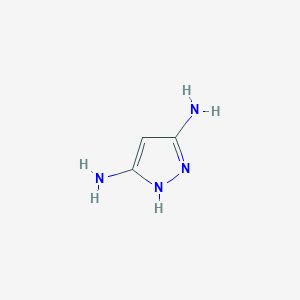

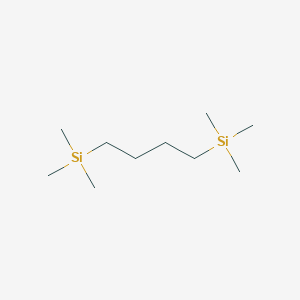
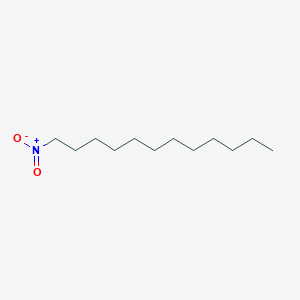
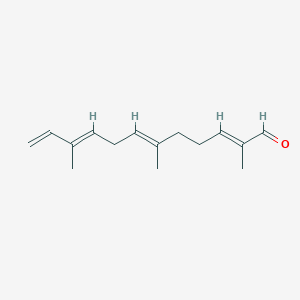
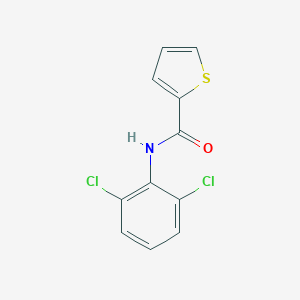
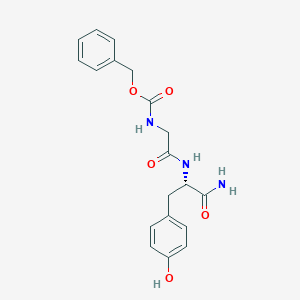
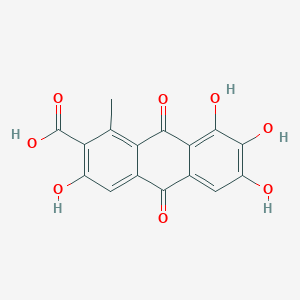
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
